4-(Dimethylamino)fluorene

Description

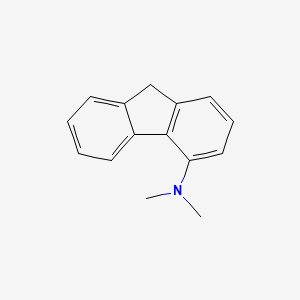

Structure

2D Structure

3D Structure

Properties

CAS No. |

92013-89-3 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

N,N-dimethyl-9H-fluoren-4-amine |

InChI |

InChI=1S/C15H15N/c1-16(2)14-9-5-7-12-10-11-6-3-4-8-13(11)15(12)14/h3-9H,10H2,1-2H3 |

InChI Key |

AUXNVAUAYSEDCH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C3=CC=CC=C3C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 4 Dimethylamino Fluorene and Its Congeners

Established Synthetic Pathways for Fluorene (B118485) Core Functionalization

The functionalization of the fluorene scaffold is a well-explored area of organic synthesis, with reactions targeting the C9, C2, and C7 positions being particularly common. mdpi.com These positions are reactive and allow for the introduction of various substituents to tune the molecule's properties. mdpi.com

Nucleophilic Substitution Approaches at the C9 Position

The methylene (B1212753) bridge at the C9 position of the fluorene ring is acidic, with a pKa of approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org This acidity allows for deprotonation to form the fluorenyl anion, a stable and nucleophilic species. wikipedia.orgaau.edu.et This anion can then react with a variety of electrophiles in nucleophilic substitution reactions. aau.edu.et

Alkylation of the C9 position is a common strategy. aau.edu.et This can be achieved by treating fluorene with a strong base, such as n-butyllithium, followed by the addition of an alkyl halide. aau.edu.et Another effective method is phase-transfer catalysis, which can be used for the alkylation of both fluorene and its halogenated derivatives. aau.edu.et The Knoevenagel condensation offers another route to functionalize the C9 position by reacting fluorene with an aldehyde to form a double bond, creating what are known as dibenzofulvene derivatives. mdpi.com

Electrophilic Aromatic Substitution at C2 and C7 Positions

The C2 and C7 positions of the fluorene ring are susceptible to electrophilic aromatic substitution reactions. mdpi.com Halogenation, particularly bromination and iodination, at these positions is a common first step for further functionalization. mdpi.comaau.edu.et For instance, the bromination of fluorene can be achieved using N-bromosuccinimide (NBS) in a sulfuric acid solution, a reaction that should be performed in the dark to prevent side reactions. aau.edu.et

Classical electrophilic aromatic substitution is a widely used method for C-H functionalization of aromatic rings. researchgate.net The reaction typically proceeds through a Wheland intermediate. researchgate.net However, controlling the regioselectivity of these reactions can be challenging, often leading to a mixture of isomers. researchgate.net

Targeted Introduction of Dimethylamino Moieties

The introduction of a dimethylamino group onto the fluorene backbone can be accomplished through several methods, including direct amination and reductive amination protocols.

Direct Amination Methodologies

Direct amination involves the formation of a carbon-nitrogen bond directly on the fluorene ring. While specific examples for the direct dimethylamination of fluorene to the 4-position are not prevalent in the provided search results, the concept of direct amination of sp3 C-H bonds has been explored using nickel pincer catalysts. nih.gov This type of reaction offers a more straightforward and economical approach to synthesizing amines. nih.gov

Another approach is the Ullmann condensation, a copper-catalyzed reaction that can form aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction typically requires high temperatures and polar solvents. wikipedia.org Modern variations of the Ullmann reaction have been developed to proceed under milder conditions. organic-chemistry.org

Reductive Amination Protocols

Reductive amination is a powerful and controlled method for synthesizing substituted amines from aldehydes or ketones. acsgcipr.orgmasterorganicchemistry.com This two-step process involves the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. acsgcipr.org This method avoids the issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

For the synthesis of 4-(dimethylamino)fluorene, a fluorenone precursor could theoretically be reacted with dimethylamine (B145610) to form an enamine or iminium ion, which is then reduced. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Catalytic hydrogenation can also be employed. acsgcipr.org

Advanced Coupling Reactions in Aminofluorene Synthesis

Modern synthetic chemistry offers a variety of advanced cross-coupling reactions that are instrumental in the synthesis of complex molecules like aminofluorenes. These reactions, often catalyzed by transition metals like palladium and copper, allow for the precise formation of carbon-nitrogen and carbon-carbon bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. rsc.orgnih.gov This reaction is highly versatile and can be used to couple a wide range of aryl halides or triflates with amines. rsc.orgresearchgate.net It has been successfully employed in the synthesis of various fluorene-based hole transport materials. rsc.org

The Suzuki coupling reaction, another palladium-catalyzed process, is used to form carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide. researchgate.netnih.gov While primarily a C-C coupling reaction, it can be used to construct complex fluorene derivatives which can then be subjected to amination reactions. researchgate.net Similarly, the Negishi coupling, which involves the reaction of an organozinc compound with an organohalide catalyzed by nickel or palladium, has been used in the regiospecific synthesis of substituted aminofluorenes. thieme-connect.com

The Ullmann reaction and its modern variations also play a significant role. wikipedia.orgwikipedia.org The classical Ullmann condensation uses copper to couple aryl halides with amines, alcohols, or thiols, though often under harsh conditions. wikipedia.org More contemporary methods utilize soluble copper catalysts and have expanded the scope and improved the conditions of these C-N bond-forming reactions. wikipedia.org

Palladium-Mediated Cross-Coupling Methods (e.g., Buchwald-Hartwig, Suzuki)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering efficient and versatile routes to construct carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methods are instrumental in the synthesis of this compound and related structures.

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of amines with aryl halides or pseudohalides. abcam.commdpi.com This reaction is a highly effective method for synthesizing this compound, typically by coupling 4-halofluorene (e.g., 4-bromofluorene) with dimethylamine in the presence of a palladium catalyst and a suitable base. abcam.comcnjournals.com The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and deprotonation of the amine to form a palladium-amide complex. mdpi.comcnjournals.com Reductive elimination from this complex yields the desired C-N bond and regenerates the active palladium(0) catalyst. mdpi.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, expanding its scope to a wide array of substrates under milder conditions. abcam.comgoogle.com

The Suzuki coupling reaction provides a powerful method for forming C-C bonds by coupling an organoboron species with an organohalide. consensus.appvapourtec.com While not a direct route to the C-N bond of this compound, it is essential for synthesizing functionalized fluorene precursors. For instance, a Suzuki coupling can be used to construct the fluorene core itself or to introduce various substituents onto the aromatic rings before the introduction of the amino group. nih.govresearchgate.net The reaction proceeds by coupling a fluorene-based boronic acid or ester with an appropriate aryl halide, or vice-versa, catalyzed by a palladium complex in the presence of a base. consensus.appvapourtec.com Tandem reactions combining Suzuki coupling with subsequent cyclization steps have also been developed to build the fluorene framework in a single step. researchgate.net

| Reaction Type | Starting Materials | Key Reagents | Bond Formed | Relevance to this compound |

| Buchwald-Hartwig Amination | 4-Halofluorene, Dimethylamine | Palladium catalyst, Phosphine ligand, Base | C-N | Direct synthesis by forming the aryl-amine bond. |

| Suzuki Coupling | Fluorene boronic acid/ester, Aryl halide | Palladium catalyst, Base | C-C | Synthesis of functionalized fluorene precursors. |

Modified Ullmann-Type Reaction Protocols

The Ullmann reaction, one of the earliest transition-metal-mediated transformations, involves the copper-catalyzed coupling of an aryl halide with a nucleophile. rsc.orgnih.gov Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. rsc.org However, modern "Ullmann-type" protocols have been significantly improved, now employing catalytic amounts of copper, often in the presence of ligands, under much milder conditions. diva-portal.orgnih.gov

For the synthesis of aminofluorene derivatives, a modified Ullmann condensation can be employed to couple a 4-halofluorene with an amine. diva-portal.org These reactions are particularly useful for N-arylation and have been applied to synthesize complex nitrogenated aromatic compounds derived from fluorenone scaffolds. diva-portal.org For example, novel aromatic structures combining fluorenone and carbazole (B46965) moieties have been successfully synthesized using a modified Ullmann coupling protocol, highlighting the method's utility in creating scaffolds for materials with optoelectronic properties. diva-portal.org The key to the modern Ullmann reaction's success lies in the use of ligands, such as diamines or amino acids, which stabilize the copper catalyst and facilitate the coupling process at lower temperatures. rsc.org

Chemoenzymatic Synthesis of Aminofluorene-Based Constructs

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis, combining the best of biocatalysis and traditional chemistry. benthamdirect.comacs.org While direct enzymatic synthesis of this compound is not widely reported, a plausible and efficient chemoenzymatic route can be designed based on well-established biocatalytic reactions. nih.gov

A key enzymatic step would be the asymmetric synthesis of a primary aminofluorene precursor using a transaminase (TA). Transaminases are powerful biocatalysts for producing chiral primary amines from prochiral ketones. tocris.comacs.org In this proposed route, 4-fluorenone would serve as the substrate for a highly selective ω-transaminase. These enzymes catalyze the transfer of an amino group from a simple amino donor (e.g., L-alanine or isopropylamine) to the ketone, yielding 4-aminofluorene. beilstein-journals.orgdntb.gov.ua This biocatalytic step offers excellent enantioselectivity and operates under mild, environmentally benign conditions. numilog.com

Following the enzymatic amination, a standard chemical step—N,N-dimethylation—would be used to convert the primary amine (4-aminofluorene) into the final tertiary amine, this compound. This two-step sequence exemplifies a classic chemoenzymatic strategy, where the enzyme creates a key chiral or functionalized intermediate that is then elaborated through conventional organic synthesis. Other enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs) also provide biocatalytic routes for reductive amination of ketones.

Derivatization and Scaffold Modification Strategies for Fluorene Derivatives

The fluorene scaffold is highly versatile and amenable to a wide range of derivatization strategies to fine-tune its chemical and physical properties for specific applications.

9-Diazofluorene (B1199885) derivatives are valuable synthetic intermediates, often used to generate fluorenylidene carbenes which can undergo various subsequent reactions. The synthesis of these diazo compounds typically starts from the corresponding 9-fluorenone (B1672902) derivative. The fluorenone is first converted to its hydrazone by reaction with hydrazine. Subsequent oxidation of the 9-fluorenone hydrazone, often using an oxidizing agent like mercury(II) oxide or manganese dioxide, yields the 9-diazofluorene derivative.

For fluorenes bearing donor-acceptor substituents, such as an amino group at one of the ring positions, the corresponding 9-diazofluorene derivatives can serve as photoactivatable compounds. These molecules are often initially non-fluorescent but can be converted upon photolysis into highly fluorescent products, making them useful as probes or in materials science applications.

The electronic properties of the fluorene scaffold can be significantly modulated by introducing various N-donor substituents. tocris.comacs.org While this compound is a key example, a wide array of other nitrogen-containing groups can be installed to tailor the compound's characteristics for applications in organic electronics or as fluorescent probes. These modifications can influence absorption and emission spectra, as well as electrochemical properties like the energy gap and oxidation potential. tocris.com For instance, modifying the C9 position of the fluorene core with dibenzofulvene structures bearing different N-donor substituents has been shown to significantly red-shift absorption bands and lower the energy gap compared to the unsubstituted fluorene. tocris.comacs.org These strategies allow for the rational design of fluorene-based materials with precisely defined physicochemical properties. acs.org

| N-Donor Substituent Examples | Synthetic Method | Impact on Properties |

| Primary/Secondary Amines | Buchwald-Hartwig, Ullmann Reaction | Precursors for further functionalization |

| Carbazole | Ullmann Reaction, Suzuki Coupling | Enhances hole-transporting properties |

| Pyridyl Groups | Suzuki Coupling | Introduces metal coordination sites, alters electronic properties |

| Dibenzofulvene with N-donors | Knoevenagel Condensation | Red-shifts absorption, reduces energy gap |

Functionalizing the fluorene scaffold is a key strategy for directing the self-assembly of molecules into well-defined supramolecular structures. dntb.gov.uanumilog.com The planar nature of the fluorene unit promotes π-π stacking interactions, which are a primary driving force for assembly. beilstein-journals.orgdntb.gov.ua By attaching specific functional groups, chemists can control the geometry and properties of the resulting nanomaterials.

For example, poly(fluorene-alt-phenylene) polymers have been functionalized with pendant anthraquinone (B42736) groups. beilstein-journals.org These groups can interact effectively with graphene sheets, likely through π-π stacking, leading to the formation of hybrid supramolecular materials with interesting electronic properties, such as fluorescence quenching. beilstein-journals.org Similarly, attaching hydrophilic chains, such as ethylene (B1197577) glycol, to fluorene-based oligomers allows them to self-assemble into fluorescent nanoparticles in aqueous environments, with potential applications in biology. numilog.com The introduction of charged functionalities or specific recognition motifs can render fluorene-based polymers water-soluble and suitable for use in biosensors. dntb.gov.ua

Spectroscopic Characterization and Elucidation of Electronic Structures

Electronic Absorption and Emission Spectroscopy Investigations

The electronic absorption and emission spectra of 4-(dimethylamino)fluorene are highly sensitive to its environment, a characteristic that provides valuable insights into its electronic transitions and excited-state behavior.

This compound, also referred to as 2-(dimethylamine)fluorene (DAF) in some literature, exhibits pronounced solvatochromism, where the position of its absorption and, more significantly, its emission bands change with the polarity of the solvent. uma.eswikipedia.org This phenomenon is indicative of a substantial change in the dipole moment of the molecule upon electronic excitation, characteristic of intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting fluorene (B118485) moiety. uma.es

In nonpolar solvents like hexane (B92381), the molecule displays a single fluorescence band. uma.es As the solvent polarity increases, a noticeable red shift (bathochromic shift) in the fluorescence emission maximum is observed. uma.es For instance, the emission maximum shifts from 359 nm in hexane to 393 nm in water. uma.es This red shift is a hallmark of positive solvatochromism and points to a more polar excited state that is stabilized by polar solvent molecules. uma.eswikipedia.org

The absorption spectra, while also showing some solvent dependence, are generally less sensitive to solvent polarity compared to the emission spectra. nih.gov In aprotic solvents, the absorption maxima show a slight variation. uma.es The significant Stokes shift (the difference between the absorption and emission maxima) in polar solvents further corroborates the charge transfer nature of the excited state. nih.gov In protic solvents, the solvatochromic behavior becomes more complex due to specific interactions like hydrogen bonding, which can lead to the appearance of multiple fluorescent bands. uma.es

Table 1: Emission Properties of this compound in Various Solvents

| Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Hexane | 359 | - |

| Diethyl ether | - | - |

| Tetrahydrofuran (THF) | - | - |

| Ethyl acetate | - | - |

| N,N-Dimethylacetamide | - | - |

| Dimethyl sulfoxide (B87167) | - | - |

| 1-Pentanol | - | - |

| Cyclohexanol | - | - |

| 1-Propanol | - | - |

| 1-Butanol | - | - |

| 1-Hexanol | - | - |

| Ethanol | - | - |

| Methanol | - | - |

| Water | 393 | 0.12 |

Data extracted from a study on 2-(dimethylamine)fluorene. uma.es The quantum yield in water was reported as a reduction from 0.43 to 0.12. uma.es

Upon photoexcitation, this compound initially forms a locally excited (LE) state. In polar environments, this LE state can relax to a more stable intramolecular charge transfer (ICT) state, which is responsible for the red-shifted fluorescence. uma.es The dynamics of this process are influenced by the solvent's ability to stabilize the charge-separated state.

In organized assemblies such as cyclodextrins and micelles, the photophysical behavior of this compound is significantly altered compared to homogeneous solutions. uma.es These microenvironments can influence the intramolecular charge transfer and the twisting motion of the dimethylamino group. uma.es The confinement within the cavity of a cyclodextrin (B1172386) or the hydrophobic core of a micelle can restrict molecular motion and alter the local polarity, leading to changes in fluorescence quantum yield, lifetime, and emission wavelength. uma.es For example, the interaction with different types of cyclodextrins (α, β, and γ) results in distinct photophysical properties, indicating that the size and nature of the host cavity play a crucial role in the guest molecule's excited-state dynamics. uma.es

The fluorescence quantum yield (Φf) of this compound is highly dependent on the solvent environment. uma.es In aprotic solvents, it generally exhibits strong emission. uma.es However, in protic solvents, the quantum yield is significantly reduced. uma.es For instance, in aqueous media, the quantum yield is notably lower than in many organic solvents. uma.es This quenching in protic solvents is attributed to efficient non-radiative decay pathways, possibly involving an excited-state intermolecular proton-transfer reaction and the formation of a twisted intramolecular charge transfer (TICT) state of low quantum yield. uma.esuma.es

The photostability of fluorene derivatives is generally considered to be good, which is a desirable characteristic for fluorescent probes and materials for optoelectronic applications. researchgate.net However, specific data on the photostability of this compound under various conditions is not extensively detailed in the available literature.

Table 2: Photophysical Properties of this compound in Dioxane:Water Mixtures

| Solvent Polarity (ET(30), kcal/mol) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Emission Maximum (λem, nm) |

|---|---|---|---|

| Increasing Polarity | Initially increases, then decreases | Monotonically decreases | Monotonically red-shifts |

Qualitative trends extracted from a study on 2-(dimethylamine)fluorene in dioxane:water mixtures. uma.es

Advanced Spectroscopic Techniques for Structural and Electronic Probing

To gain deeper insights into the electronic structure and excited-state dynamics of this compound, advanced spectroscopic techniques are employed.

Molecules with a donor-π-acceptor (D-π-A) structure, such as this compound, are known to exhibit significant two-photon absorption (2PA) cross-sections. instras.com 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. This property is highly valuable for applications such as two-photon fluorescence microscopy, 3D optical data storage, and photodynamic therapy. instras.comnih.gov

Time-resolved fluorescence spectroscopy is a powerful tool for studying the dynamic processes that occur in the excited state, such as intramolecular charge transfer, solvent relaxation, and intersystem crossing. lu.se For this compound, this technique can elucidate the timescale of the transition from the initially populated LE state to the ICT state. uma.es

In aprotic solvents, the decay of the ICT state is primarily governed by fluorescence emission and intersystem crossing to the triplet state. uma.es In protic solvents, the excited-state dynamics are more complex, involving potential proton transfer and the formation of non-emissive or weakly emissive twisted states. uma.es The fluorescence lifetime of the molecule is sensitive to these competing decay pathways and, consequently, to the solvent environment. uma.esuma.es For instance, the presence of multiple decay components in time-resolved fluorescence measurements can indicate the existence of different excited-state species or conformations. nih.gov

Vibrational Spectroscopy for Molecular Conformation (e.g., IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the vibrational modes of a molecule, which are dependent on its conformation. While a detailed experimental IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the known spectra of fluorene and aromatic amines.

The IR spectrum of this compound would be expected to exhibit several key absorption bands corresponding to the vibrations of its constituent parts. These include the aromatic C-H stretching vibrations, typically appearing in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups in the dimethylamino moiety would be observed at slightly lower wavenumbers, generally between 2850 and 2960 cm⁻¹.

The C-N stretching vibration of the aromatic amine is a key indicator and is expected to appear in the 1360-1250 cm⁻¹ region. The C=C stretching vibrations within the aromatic fluorene ring system would give rise to a series of bands in the 1600-1450 cm⁻¹ range. Furthermore, the out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic rings and would be visible in the fingerprint region (below 1000 cm⁻¹). The presence of the dimethylamino group, a strong electron-donating group, can influence the bond strengths and force constants of the adjacent bonds in the fluorene ring, potentially causing shifts in the positions of these vibrational bands compared to unsubstituted fluorene.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Fluorene Ring |

| Aliphatic C-H Stretch | 2850-2960 | -N(CH₃)₂ |

| C=C Aromatic Stretch | 1600-1450 | Fluorene Ring |

| C-N Stretch | 1360-1250 | Aromatic Amine |

| C-H Out-of-plane Bend | < 1000 | Fluorene Ring |

Magnetic Resonance Spectroscopy for Structural Confirmation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

In the ¹H NMR spectrum, the protons of the fluorene ring system would typically appear as a complex series of multiplets in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the specific substitution pattern and the electronic effects of the dimethylamino group. The two methyl groups of the dimethylamino substituent would give rise to a singlet in the upfield region of the spectrum, likely around δ 2.5-3.0 ppm, due to the shielding effect of the nitrogen atom. The methylene (B1212753) protons at the C9 position of the fluorene ring would also produce a singlet, typically found around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbon atoms of the fluorene ring would generate a series of signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen of the dimethylamino group would be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The carbons of the two methyl groups would be observed in the aliphatic region, typically around δ 40-45 ppm. The C9 methylene carbon would also have a characteristic chemical shift in the aliphatic region. The existence of ¹H and ¹³C NMR data for 2-(Dimethylamino)fluorene (a synonym) is noted in the PubChem database, confirming its experimental characterization nih.gov.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | Methylene Protons (-CH₂-) | 3.8 - 4.0 |

| ¹H | Methyl Protons (-N(CH₃)₂) | 2.5 - 3.0 |

| ¹³C | Aromatic Carbons | 110 - 150 |

| ¹³C | Methyl Carbons (-N(CH₃)₂) | 40 - 45 |

| ¹³C | Methylene Carbon (-CH₂-) | ~37 |

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron (PE) spectroscopy directly probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. The He(I) photoelectron spectra of this compound have been studied to understand the interactions between the dimethylamino group and the fluorene π-system. asianpubs.org

The PE spectrum of this compound shows several bands below 10 eV, which are assigned to the ionization from the π-orbitals and the nitrogen lone pair. asianpubs.org The measured vertical ionization energies provide valuable information about the orbital energies within the molecule. The assignment of these bands is typically aided by quantum chemical calculations, such as ZDO (Zero Differential Overlap) models and MINDO/3 (Modified Intermediate Neglect of Differential Overlap) methods. asianpubs.org

In the case of this compound, the interaction between the nitrogen lone pair of the dimethylamino group and the π-system of the fluorene moiety leads to a splitting of the energy levels. The highest occupied molecular orbital (HOMO) is expected to have significant contribution from the nitrogen lone pair, making it susceptible to ionization at lower energies. The study by Gleiter et al. provides a detailed analysis of the PE spectrum and assigns the observed ionization energies to specific molecular orbitals. asianpubs.orgclockss.org

Table 3: Experimental Vertical Ionization Energies for this compound

| Band | Ionization Energy (eV) | Assignment |

|---|---|---|

| 1 | 7.42 | π |

| 2 | 8.15 | π |

| 3 | 8.70 | n(N) |

| 4 | 9.25 | π |

| 5 | 9.90 | π |

Data sourced from The Journal of Organic Chemistry asianpubs.org

Theoretical and Computational Chemistry of 4 Dimethylamino Fluorene Systems

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of 4-(Dimethylamino)fluorene systems. These computational tools allow for the detailed investigation of both ground and excited electronic states, providing a molecular-level understanding of their behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the ground-state properties of medium to large-sized molecules like this compound with a good balance of accuracy and computational cost. uef.fi DFT calculations are routinely used to optimize molecular geometries, determine vibrational frequencies, and calculate various electronic properties.

For instance, studies on dibenzofulvene derivatives, which share structural similarities with fluorene (B118485) systems, have shown that DFT calculations can accurately predict electrochemical properties. mdpi.com These calculations revealed that modifying the fluorene structure significantly reduces the energy gap and lowers the oxidation potential, results that align well with experimental values. mdpi.com The choice of functional and basis set is crucial for obtaining reliable results. Hybrid functionals, such as B3LYP, are commonly employed for organic molecules. For example, in a study of related chromophores, the B3LYP/6-31G(d,p) basis set was used to optimize molecular structures. nih.gov

Table 1: Comparison of Experimental and DFT Calculated Properties for Fluorene Derivatives

| Property | Experimental Value | DFT Calculated Value | Reference |

|---|---|---|---|

| Oxidation Potential (A-1 to A-6) | 0.18–0.42 V | Corresponds with experimental | mdpi.com |

This table showcases the correlation between experimental and DFT-calculated values for key electrochemical properties in fluorene-like molecules.

To investigate the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. uef.fi TD-DFT allows for the calculation of electronic absorption and emission spectra, providing insights into the nature of electronic transitions. For example, TD-DFT calculations have been used to assign the electronic transitions observed in the UV-visible spectra of related dye molecules. researchgate.netnih.gov

In the context of this compound and similar donor-acceptor systems, TD-DFT is crucial for understanding the intramolecular charge transfer (ICT) character of excited states. nih.gov Calculations on fluorene-based chromophores have shown that the lowest energy absorption bands correspond to ICT transitions from the electron-donating dimethylamino group to the electron-accepting fluorene core. nih.gov The choice of functional can be critical, with long-range corrected functionals like CAM-B3LYP sometimes providing more accurate descriptions of charge-transfer states. researchgate.net Theoretical calculations using TD-DFT have been instrumental in understanding the photophysical properties of various fluorene derivatives, including their absorption and emission wavelengths. acs.org

While DFT and TD-DFT are powerful tools, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate results, albeit at a significantly higher computational cost. researchgate.net These methods are often used to benchmark the results obtained from DFT calculations. For instance, high-level CASPT2 simulations have been performed on the related molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN) to investigate its excited states. researchgate.net Ab initio studies have also been conducted on related systems like 4,5-bis(dimethylamino)fluorene to understand their basicity. acs.org

Modeling Photophysical Processes and Intramolecular Charge Transfer

The defining characteristic of this compound's photophysics is the process of intramolecular charge transfer (ICT), where upon photoexcitation, an electron is transferred from the dimethylamino donor group to the fluorene acceptor moiety. This process is often accompanied by a significant change in the molecule's geometry, leading to interesting photophysical phenomena like dual fluorescence.

A key concept in the photophysics of donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT) state. acs.org The TICT model proposes that after initial excitation to a locally excited (LE) state, the molecule can undergo a torsional motion around the single bond connecting the donor and acceptor groups. This twisting leads to a new, electronically decoupled state with a large dipole moment, the TICT state, which is often responsible for a red-shifted and broad emission band. acs.orgresearchgate.net

Computational studies play a vital role in identifying and characterizing TICT states. By mapping the potential energy surface of the excited state as a function of the torsional angle, researchers can identify the LE and TICT minima and the energy barrier between them. researchgate.net For the archetypal dual fluorescent molecule, 4-(dimethylamino)benzonitrile (DMABN), extensive theoretical work has been done to support the TICT model. researchgate.netacs.orgresearchgate.netacs.org These studies show that in polar solvents, the TICT state is stabilized relative to the LE state. acs.org Similar computational approaches are applied to understand the photophysics of this compound and its derivatives, where the formation of TICT states is expected to be a key deactivation pathway for the excited state. nih.gov Quantum chemical calculations have indicated the presence of energetically low-lying charge transfer states for twisted conformations in similar systems. acs.org

The concept of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding ICT. In donor-acceptor systems like this compound, the HOMO is typically localized on the electron-donating group (dimethylamino), while the LUMO is localized on the electron-accepting group (fluorene). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic absorption and emission properties of the molecule. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally leads to longer wavelength absorption and emission. Computational methods like DFT are widely used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. mdpi.comnih.gov Analysis of the frontier molecular orbitals provides a clear picture of the charge transfer nature of the lowest electronic transition. For instance, in fluorene derivatives with N-donor substituents, the HOMO electron clouds are mainly located on the N-donor substituent, while the LUMO electron clouds are dominated by the dibenzofulvene fragment. mdpi.com This spatial separation of the HOMO and LUMO is a hallmark of an effective ICT process.

Table 2: Calculated HOMO-LUMO Energy Gaps for Substituted Dibenzofulvene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| A-0 (Fluorene) | - | - | 4.90 |

| A-1 to A-6 | - | - | 2.13 - 2.80 |

Data derived from reference mdpi.com. This table illustrates the significant reduction in the HOMO-LUMO energy gap upon substitution, as determined by DFT calculations.

Prediction of Spectral Shifts and Emission Characteristics

Computational chemistry, particularly time-dependent density functional theory (TD-DFT), is a powerful tool for predicting the absorption and emission spectra of fluorescent molecules like this compound. The introduction of a dimethylamino group at the 4-position of the fluorene core significantly influences its electronic properties, leading to interesting photophysical phenomena.

Studies on analogous compounds, such as fluorene derivatives with various substituents, have shown that the nature and position of these groups are critical in tuning the optical properties. For instance, in symmetrical fluorene derivatives, the absorption maxima are typically observed around 360-375 nm, corresponding to the π–π* transitions of the conjugated system. mdpi.com The emission spectra for these compounds show fluorescence in the range of 418-430 nm. mdpi.com The introduction of an electron-donating group like dimethylamine (B145610) is expected to cause a red-shift in both absorption and emission spectra due to intramolecular charge transfer (ICT) character.

A pertinent example, although not a direct fluorene derivative, is 4-(N,N-dimethylamino)benzonitrile (DMABN), a model compound for dual fluorescence. researchgate.netacs.org In polar solvents, DMABN exhibits two emission bands: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. researchgate.net Theoretical calculations have been instrumental in understanding this phenomenon, showing that in the gas phase, the charge transfer state is higher in energy, but in polar solvents, it becomes stabilized. researchgate.net This dual fluorescence is a key characteristic that could be anticipated in this compound, where the dimethylamino group acts as the electron donor and the fluorene moiety as the acceptor.

Computational studies on 3'-[p-(dimethylamino)phenyl]spiro[fluorene-9,4'-oxazolidine]-2',5'-dione (DFOD) further illuminate the spectral characteristics. In this molecule, the highest occupied molecular orbital (HOMO) is localized on the dimethylaniline part, while other orbitals are localized on the fluorene moiety. bibliotekanauki.pl This separation of frontier orbitals is a hallmark of charge-transfer systems and is responsible for their unique photophysical properties. The calculations for DFOD predict several electronic transitions, with some being localized on the fluorene and others on the dimethylaniline part. bibliotekanauki.pl

The following table summarizes theoretical absorption and emission data for related fluorene derivatives, which can be used to infer the properties of this compound.

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent |

| Fluorene Derivative 1 | 366 | 424 | 58 | THF |

| Fluorene Derivative 2 | 360 | 418 | 58 | THF |

| Fluorene Derivative 3 | 375 | 430 | 55 | THF |

| Fluorene Derivative 4 | 370 | 427 | 57 | THF |

Data adapted from a study on symmetrical fluorene derivatives with different backbone substituents. mdpi.com

Computational Studies of Reaction Mechanisms and Intermolecular Interactions

Computational methods are also invaluable for investigating the reaction mechanisms and non-covalent interactions that govern the chemistry of this compound.

The fluorene ring possesses acidic protons at the C9 position (pKa ≈ 22.6 in DMSO), leading to the formation of a stable, aromatic fluorenyl anion upon deprotonation. wikipedia.org This anion is a potent nucleophile. wikipedia.org Computational studies on the energetic landscape of this anion formation are crucial for understanding its reactivity.

While specific studies on the this compound anion are scarce, research on related systems provides a framework. Ab initio studies on 4,5-bis(dimethylamino)fluorene, a "proton sponge" analog, have explored its basicity and the energetics of protonation. acs.org These studies help in understanding how the dimethylamino groups influence the electronic structure and, by extension, the acidity of the C9 protons and the stability of the corresponding anion.

The formation of anions can also be initiated by electron attachment. In such processes, the initial dynamics often involve complex rearrangements. bibliotekanauki.pl For instance, in dissociative electron attachment to 5-fluorouracil, the formation of the anion is followed by various fragmentation pathways. bibliotekanauki.pl Similar computational investigations for this compound would be essential to map out the potential energy surface of its anion and predict its subsequent reactions.

The reactivity of anions is also a subject of computational investigation. Studies on anion-initiated trifluoromethylation, for example, have deconvoluted complex reaction mechanisms involving siliconate and carbanion intermediates. nih.gov These types of studies provide a template for how the reactivity of the 4-(dimethylamino)fluorenyl anion could be modeled in various chemical environments.

The interaction of this compound with its surroundings, be it solvent molecules or other molecules in a condensed phase, dictates many of its properties. Simulating these intermolecular interactions is a key area of computational chemistry.

Fluorene derivatives are known to exhibit strong intermolecular interactions, which can lead to aggregation-induced emission or excimer formation. mdpi.com These interactions can be modeled using quantum chemical calculations. For example, a procedure for calculating intermolecular interaction energies in molecular crystals involves direct numerical integration over electron densities to determine electrostatic and polarization energies. acs.org This method has shown that simple models based on localized dipoles can be unreliable and that a more rigorous approach is needed to understand crystal packing. acs.org

In the context of this compound, the dimethylamino group can participate in hydrogen bonding and other non-covalent interactions. Simulations of its interactions in different solvents would be critical for accurately predicting spectral shifts, as seen in the case of DMABN where explicit solvent models were used. researchgate.net Furthermore, understanding the intermolecular interactions in the solid state is crucial for designing materials with desired properties for applications like organic light-emitting diodes (OLEDs). mdpi.com

Computational studies on highly twisted alkenes derived from fluorene have also highlighted the importance of intermolecular interactions in their molecular stacking. nih.gov These studies use computational analysis to understand how substituents influence the molecular geometry and, consequently, the bulk properties of the material. nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Dimethylamino Fluorene

C9-Position Reactivity: Acidity and Nucleophilic Transformations

The methylene (B1212753) bridge of the fluorene (B118485) ring system is a site of significant reactivity due to the acidity of its C9-protons. In unsubstituted fluorene, the pKa in dimethyl sulfoxide (B87167) (DMSO) is approximately 22.6, leading to the formation of a stable, orange-colored, and aromatic fluorenyl anion (C₁₃H₉⁻) upon deprotonation. Current time information in Bangalore, IN.wikipedia.org While the specific pKa of 4-(dimethylamino)fluorene has not been extensively reported, the electron-donating nature of the dimethylamino group is expected to increase the electron density at the C9 position, thereby increasing the pKa and making it slightly less acidic than the parent fluorene.

Despite this, the C9-protons can be readily removed by a suitable base, such as an organolithium reagent or potassium t-butoxide, to generate the corresponding 4-(dimethylamino)fluorenyl anion. rsc.orgaau.edu.et This anion is a potent nucleophile and readily participates in a variety of nucleophilic transformation reactions. wikipedia.orgaau.edu.et A primary example of this reactivity is C9-alkylation, where the fluorenyl anion reacts with alkyl halides to form 9-alkylfluorene derivatives. This reaction proceeds via a nucleophilic substitution mechanism. aau.edu.et

The general scheme for the deprotonation and subsequent nucleophilic alkylation at the C9 position is presented below:

Step 1: Deprotonation this compound + Base ⇌ 4-(Dimethylamino)fluorenyl Anion + Conjugate Acid

Step 2: Nucleophilic Attack 4-(Dimethylamino)fluorenyl Anion + R-X → 9-Alkyl-4-(dimethylamino)fluorene + X⁻ (where R-X is an alkyl halide)

This two-step process allows for the introduction of a wide range of substituents at the C9 position, significantly expanding the synthetic utility of the this compound scaffold. nih.govmdpi.com

Regioselective Reactivity at Aromatic Positions (C2, C7)

The dimethylamino group at the C4 position is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. pressbooks.pub Due to the numbering of the fluorene ring system, the positions ortho and para to the C4 substituent are C3, C5, and C7. However, the positions most susceptible to electrophilic attack are the C2 and C7 positions, which are located on the adjacent benzene (B151609) ring and are electronically activated.

A key example of this regioselectivity is the nitration of fluorene derivatives. The nitration of fluorenone, a related compound, can lead to the formation of 2,7-dinitrofluorenone and subsequently 2,4,7-trinitrofluorenone. orgsyn.org For this compound, electrophilic substitution reactions such as nitration are expected to proceed preferentially at the C2 and C7 positions due to the strong directing effect of the dimethylamino group. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. msu.edu

The synthesis of 2,7-diaminofluorene (B165470) from 2,7-dinitrofluorene (B108060) through reduction with hydrogen gas and a palladium on carbon (Pd/C) catalyst further highlights the significance of the C2 and C7 positions in the reactivity of the fluorene core. chemicalbook.comchemmethod.com This transformation provides a route to symmetrically disubstituted fluorene derivatives.

A summary of representative electrophilic aromatic substitution reactions on the fluorene core is provided in the table below.

| Reaction Type | Reagents | Typical Products | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted fluorenes | orgsyn.orglibretexts.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halogenated fluorenes | libretexts.org |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | Fluorenesulfonic acids | libretexts.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted fluorenes | msu.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted fluorenes | msu.edu |

Intramolecular Cyclization and Ring-Forming Reactions

Derivatives of this compound can serve as precursors for the synthesis of more complex polycyclic and heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the functionalization of the C9 position, followed by a ring-closing step. For instance, a 9-substituted fluorene bearing a reactive functional group on the substituent can undergo cyclization with one of the aromatic rings.

While specific examples detailing the intramolecular cyclization of this compound are not extensively documented in the provided search results, the general strategies for fluorene derivatization are applicable. For example, palladium-catalyzed intramolecular cyclization of fluorene derivatives has been shown to be an effective method for constructing new ring systems. colab.ws Another approach involves the reaction of 9-(trimethylsilyl)fluorene (B1595991) with aldehydes in the presence of an N-heterocyclic carbene catalyst to yield fluorenyl alcohols, which can be precursors for further cyclization.

The synthesis of polycyclic aromatic hydrocarbons often involves the cyclization of appropriately substituted precursors. mun.ca Derivatives of this compound, with their reactive C9 and aromatic positions, are potential candidates for such synthetic strategies, leading to novel and complex molecular architectures.

Photochemical Transformations and Their Mechanisms

The photochemical behavior of this compound is influenced by the presence of the electron-donating dimethylamino group and the extended π-system of the fluorene core. Upon irradiation with UV light, aminofluorene derivatives can undergo a variety of transformations.

One key photochemical process is the potential for photo-induced electron transfer. The photochemical stability of related azo dyes containing a 4-(N,N-dimethylamino)phenyl group has been studied, revealing that the degradation can be photosensitized by compounds like benzene and naphthalene, suggesting the involvement of a triplet excited state in the degradation pathway. acs.org The photochemical stability of fluorene-containing compounds is an active area of research, particularly for their applications in bioimaging and photodynamic therapy. core.ac.ukresearchgate.net

Furthermore, the photolysis of related 4'-(diethylamino)-3-hydroxyflavone, which also contains a dialkylamino-substituted aromatic ring, results in photooxygenation. ehu.es The proposed mechanism involves the formation of a phototautomer which, in its triplet state, reacts with molecular oxygen. ehu.es While the specific photochemical reactions of this compound have not been detailed, it is plausible that similar photo-oxidation or other radical-mediated pathways could occur upon irradiation in the presence of oxygen or other reactive species.

The study of 9-substituted fluorenyl cations generated by photolysis of the corresponding alcohols has also been reported. researchgate.net These highly reactive intermediates can undergo further reactions, highlighting the potential for complex photochemical transformations in the fluorene system.

Advanced Research Applications of 4 Dimethylamino Fluorene in Materials Science and Chemical Biology

Design and Application as Advanced Fluorescent Probes in Chemical Biology

The unique photophysical properties of 4-(Dimethylamino)fluorene and its derivatives have positioned them as valuable tools in chemical biology. Their utility as fluorescent probes stems from their sensitivity to the local environment, which can be harnessed to report on molecular-level changes.

Molecular Probes for Microenvironment Sensing

Derivatives of fluorene (B118485) exhibit solvent-dependent photophysical properties, making them effective probes for sensing the microenvironment. mdpi.com The fluorescence emission spectrum and quantum yield of these compounds can be highly sensitive to the polarity of their surroundings. mdpi.comnyu.edu This solvatochromic behavior, characterized by a shift in the fluorescence spectrum with changes in solvent polarity, allows for the estimation of the polarity of the environment surrounding the fluorescent nucleoside. mdpi.com

For instance, studies on 2'-deoxyuridines labeled with fluorene derivatives have demonstrated that despite structural similarities, these compounds exhibit highly solvent-dependent photophysical properties. mdpi.com The fluorescence quantum yield and brightness of these nucleosides vary significantly in different solvents, indicating their potential to probe the local environment within biological systems. mdpi.com The sensitivity of the fluorescence shift provides valuable information for assessing the polarity of the probe's immediate vicinity. mdpi.com

The solvatochromic properties of 7-(dimethylamino)-2-fluorenesulfonate (2,7-DAFS), a water-soluble derivative, have also been investigated. The fluorescence maximum of its excited basic form is blue-shifted as the polarity of the solvent decreases. nyu.edu This sensitivity to the surrounding medium makes such fluorene-based molecules advantageous for a variety of applications where sensing the microenvironment is crucial. nyu.edu

| Compound | Key Feature | Application |

| Fluorene-labeled 2'-deoxyuridines | Solvent-dependent photophysical properties | Estimating environmental polarity |

| 7-(dimethylamino)-2-fluorenesulfonate (2,7-DAFS) | Water-soluble and solvatochromic | Microenvironment polarity sensing |

Two-Photon Excitation (2PE) Fluorescence Microscopy in Academic Contexts

Fluorene derivatives have emerged as promising fluorophores for two-photon excitation (2PE) fluorescence microscopy, a powerful technique for three-dimensional imaging of biological specimens with reduced photodamage and enhanced penetration depth. mit.edu The key to their utility in 2PE microscopy is their large two-photon absorption (2PA) cross-section, a measure of their efficiency in simultaneously absorbing two photons. ucf.eduucf.edu

Researchers have synthesized various fluorene derivatives with donor-acceptor-donor (D-A-D) structures to achieve large two-photon absorptivity. nih.gov These structural modifications, such as the introduction of electron-donating and electron-withdrawing groups, are crucial for enhancing the 2PA cross-section. ucf.eduucf.edu For example, fluorene derivatives with phosphonate (B1237965) and nitro electron-withdrawing functionalities have demonstrated high 2PA cross-sections. ucf.edu A symmetrical molecule with a large π-conjugated system flanked by electron-withdrawing benzothiazole (B30560) groups exhibited a particularly high peak 2PA cross-section. ucf.edu

The development of fluorene-based probes with high two-photon action cross-sections (the product of the 2PA cross-section and fluorescence quantum yield) is a significant area of research. ucf.edu These tailored fluorophores are designed to overcome the limitations of commercially available dyes, which often have low 2PA cross-sections in the optimal range for common lasers used in multiphoton microscopy. ucf.eduresearchgate.net The inherent high fluorescence quantum yield and photostability of the fluorene ring system make it an excellent platform for developing efficient 2PA fluorophores. nih.govucf.edu

| Fluorene Derivative Type | 2PA Cross-Section (GM) | Excitation Wavelength (nm) | Reference |

| Phosphonate-substituted | 650 | Not specified | ucf.edu |

| Nitro-substituted | 1300 | Not specified | ucf.edu |

| Dinitrofluorene | ~1200 | 850 | nih.gov |

| Symmetrical with benzothiazole groups | 6000 | 600 | ucf.edu |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Probing Molecular Interactions within Model Systems

The sensitivity of the fluorescence properties of this compound derivatives to their local environment makes them excellent probes for studying molecular interactions. When these probes bind to a target molecule, such as a protein, the change in the surrounding microenvironment leads to a detectable change in their fluorescence signal. nih.gov This "switch-like" behavior is particularly useful for detecting biomolecular interactions. nih.govresearchgate.net

A key advantage of certain solvatochromic fluorophores based on the naphthalimide structure, which shares photophysical principles with some fluorene derivatives, is their extremely low fluorescence quantum yield in polar, protic solvents like water. nih.gov This results in a very low background signal, leading to a high signal-to-noise ratio upon binding to a less polar protein surface. nih.gov This can produce fluorescence emission increases of over 900-fold. researchgate.net

Thiol-reactive derivatives of solvatochromic fluorophores have been developed to covalently label proteins, enabling the study of protein-protein interactions and conformational changes. nih.gov Similarly, water-soluble polyfluorene derivatives have been synthesized and utilized as fluorescent sensors for detecting proteins like bovine serum albumin (BSA). nih.gov The interaction between the polymer and the protein leads to a change in the fluorescence of the polymer, allowing for quantification of the protein. nih.gov These fluorescent probes provide a non-invasive and sensitive method for real-time analysis of biological systems. nih.gov

Integration into Organic Optoelectronic and Photovoltaic Devices

The versatile electronic and photophysical properties of fluorene derivatives have led to their extensive investigation and integration into various organic optoelectronic and photovoltaic devices. Their high photoluminescence quantum yield, good thermal stability, and excellent charge transport properties make them ideal candidates for these applications. umich.edunih.gov

Fluorene-Based Chromophores for Organic Light-Emitting Diodes (OLEDs)

Fluorene-based materials are promising candidates for emitters in organic light-emitting diodes (OLEDs), particularly for producing blue light, which has historically been a challenge. umich.edunih.gov Their large band-gap, high photoluminescent quantum yield (PLQY), and good thermal stability contribute to their effectiveness in OLEDs. umich.edu By modifying the molecular structure of fluorene derivatives, for instance, by attaching different substituents at the C-2 and C-7 positions, it is possible to tune their photophysical properties and improve device performance. nih.gov

Spiro-fluorene based structures have been developed to enhance the efficiency and stability of OLEDs. rsc.orgresearchgate.net For instance, spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor-acceptor-donor host materials have been used to achieve highly efficient yellow OLEDs with external quantum efficiencies (EQEs) exceeding 27%. rsc.org Similarly, a spiro[fluorene-9,9-xanthene]-based host material has been shown to be effective for efficient green and blue phosphorescent OLEDs (PHOLEDs). researchgate.net

The design of fluorene derivatives often incorporates electron-donating and electron-withdrawing groups to facilitate the injection and transport of both holes and electrons, which is crucial for efficient electroluminescence. umich.edu Researchers have synthesized highly efficient and stable deep-blue-light-emitting materials consisting of oligofluorenyl blocks with such functional groups, achieving high EQEs in both undoped and doped devices. umich.edu

| OLED Device with Fluorene Derivative | Max. External Quantum Efficiency (EQE) | Emission Color |

| Oligofluorene with donor/acceptor groups (undoped) | 6.1% | Deep-Blue |

| Oligofluorene with donor/acceptor groups (doped) | 8.6% | Deep-Blue |

| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole host | 27.1% | Yellow |

| Spiro[fluorene-9,9-xanthene] host (green PHOLED) | 13.2% | Green |

| Spiro[fluorene-9,9-xanthene] host (blue PHOLED) | 7.5% | Blue |

Active Layer Components in Organic Photovoltaic Cells (OPVs)

In the realm of organic photovoltaics (OPVs), fluorene-based polymers and small molecules are frequently employed as electron donor materials in the active layer of the solar cell. rsc.orgchalmers.se The performance of these devices is influenced by the molecular weight and structure of the fluorene derivative. chalmers.se

A novel 3D donor material based on a spiro-fluorene core has been shown to significantly improve the power conversion efficiency (PCE) of OPVs compared to its 1D linear counterpart. rsc.org The 3D structure likely enhances charge transport and suppresses recombination, leading to a PCE of 4.82% compared to 1.69% for the 1D molecule. rsc.org

The molecular weight of fluorene-based polymers also plays a critical role in the performance of OPVs. chalmers.se Studies on a liquid-crystalline fluorene derivative have shown that the photovoltaic characteristics improve and eventually plateau with increasing molecular weight. chalmers.se This suggests that there is an optimal range for the degree of polymerization that balances good processability with superior optoelectronic properties. chalmers.se

Furthermore, fluorene units have been incorporated as conjugated spacers in donor-spacer-acceptor organic dyes for dye-sensitized solar cells (DSSCs). ncu.edu.twnih.gov The nonplanar conformation of the fluorene unit can help to prevent electron-hole recombination, and its inclusion in the molecular design can influence the optical, electrochemical, and photovoltaic properties of the dyes. ncu.edu.twnih.gov

| Fluorene-Based Material in OPV/DSSC | Device Type | Power Conversion Efficiency (PCE) / Performance Metric |

| Spiro-fluorene based 3D donor | OPV | 4.82% |

| 1D linear fluorene-based donor | OPV | 1.69% |

| Polyfluorene derivative with imine groups/PCBM blend | OPV | 0.0005% |

| Polyfluorene derivative with imine groups/MEH-PPV blend | OPV | 0.0008% |

| Fluorene with imidazole (B134444) donors | DSSC | Up to 3.44% |

Charge Transport Characteristics in Organic Electronics

The fluorene structural unit is a cornerstone in the design of organic semiconductors, prized for its rigid, planar geometry which facilitates intermolecular π-π stacking—a critical factor for efficient charge transport. pkusz.edu.cn While specific charge transport data for pristine this compound is not extensively detailed in the literature, the characteristics of its derivatives are well-documented, providing insight into its potential performance in organic electronic devices such as Organic Field-Effect Transistors (OFETs). nih.govmdpi.com

Fluorene-based materials generally exhibit excellent hole-transporting capabilities. nih.govmdpi.com Hole mobilities for various fluorene derivatives are frequently reported in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov For instance, certain arylamine-fluorene compounds have demonstrated hole mobilities significantly exceeding that of standard materials like TPD, with values reaching up to 4.65 × 10⁻⁴ cm² V⁻¹ s⁻¹. mdpi.com This enhanced mobility is often attributed to favorable HOMO energy levels and good film-forming properties. mdpi.com The introduction of the electron-donating dimethylamino group is expected to favorably influence the highest occupied molecular orbital (HOMO) energy level, potentially facilitating efficient hole injection and transport. mdpi.comnih.gov

The performance of OFETs is critically dependent on the carrier mobility of the organic semiconductor. nih.gov Fluorene-based oligomers and polymers have been successfully employed as the active layer in OFETs, with some derivatives achieving high field-effect mobilities, demonstrating their potential for practical applications in flexible, low-cost electronics. pkusz.edu.cnmdpi.com

Table 1: Representative Charge Mobilities of Fluorene-Based Materials

| Material Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Bipolar Fluorene Derivatives | 10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | nih.gov |

| Arylamine-Fluorene (2M-DDF) | 4.65 x 10⁻⁴ | Not Reported | mdpi.com |

| Oligofluorene Derivative (DH-FTTF) | > 0.1 | Not Reported | pkusz.edu.cn |

Development of Nonlinear Optical (NLO) Materials

The inherent donor-π-acceptor (D-π-A) architecture of this compound, featuring an electron-donating dimethylamino group and an electron-rich, conjugated fluorene system, makes it a compelling scaffold for second-order nonlinear optical (NLO) materials. acs.orgnih.gov These materials are of significant interest for applications in optical switching, information processing, and telecommunications. acs.orgnih.govbohrium.com

Structure-Property Relationships for Hyperpolarizability Enhancement

The key to high NLO activity in organic chromophores is a large first hyperpolarizability (β). acs.org In D-π-A systems based on the fluorene core, the magnitude of β is intricately linked to several structural factors. Research on closely related 9,9-dimethyl-9H-fluoren-2-amine derivatives demonstrates that the strength of the acceptor group and the nature of the π-conjugated linker are paramount. acs.org

A systematic modification of the acceptor group, for instance, from a simple cyano to a more complex dicyanovinyl or a 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile group, leads to a significant enhancement of the first hyperpolarizability. acs.orgnih.gov This enhancement is a direct consequence of a more effective intramolecular charge transfer (ICT) from the dimethylamino donor to the acceptor through the fluorene bridge. acs.orgrsc.org The efficiency of this ICT is reflected in the molecule's photophysical properties, such as red-shifted absorption and emission spectra with increasing acceptor strength. acs.orgnih.gov

Theoretical calculations and experimental measurements using techniques like hyper-Rayleigh scattering (HRS) are employed to quantify the NLO response. acs.org Studies reveal a clear correlation between the measured first hyperpolarizability (β_HRS_) and the intrinsic hyperpolarizability (β_int_), with values increasing as the "push-pull" character of the molecule is strengthened. acs.org

Modulation of "Push-Pull" Conjugation Pathways

The specific placement of the donor and acceptor groups on the fluorene scaffold, which dictates the π-conjugation pathway, is a critical design element for optimizing NLO properties. acs.org A "linear" conjugation path, where the donor and acceptor are positioned to allow for direct, unimpeded charge transfer across the long axis of the conjugated system, has been shown to be superior to "nonlinear" arrangements. acs.org

Table 2: NLO Properties of Linearly Conjugated Dimethylamino-Fluorene Chromophores with Various Acceptors

| Chromophore ID | Acceptor Group | λabs (nm) | λem (nm) | βHRS (10⁻³⁰ esu) |

|---|---|---|---|---|

| SS1 | Dicyanovinyl | 490 | 632 | 1000 ± 100 |

| SS2 | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | 572 | 780 | 1800 ± 180 |

| SS3 | (E)-4-(2-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)vinyl)benzonitrile | 430 | 586 | 600 ± 60 |

| SS4 | (E)-N,N-dimethyl-4-(2-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)vinyl)aniline | 410 | 512 | 400 ± 40 |

| SS5 | (E)-4-(1-cyano-2-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)vinyl)benzonitrile | 476 | 634 | 1100 ± 110 |

Data adapted from a study on 9,9-dimethyl-9H-fluoren-2-amine derivatives, which are structurally analogous to this compound systems. acs.org

Building Blocks in Polymer and Dendrimer Synthesis

The robust and versatile nature of the fluorene core makes it an exceptional building block for the synthesis of advanced organic materials. nycu.edu.twresearchgate.net Its rigid structure can be readily functionalized at various positions, allowing for the precise tuning of electronic properties and the creation of complex, high-performance macromolecules like π-conjugated polymers, oligomers, and dendrimers. nycu.edu.twnih.gov

Rational Design of π-Conjugated Polymers and Oligomers

Fluorene-based monomers are extensively used in the synthesis of π-conjugated polymers and oligomers for applications in organic electronics. nycu.edu.twnih.govnih.gov The rational design of these materials involves the strategic selection of comonomers and substitutents to control properties such as the electronic band gap, solubility, and charge transport characteristics. nih.govmdpi.comnih.gov

Polymerization techniques like the Suzuki coupling reaction are commonly employed to create polyfluorenes and their copolymers. nycu.edu.twnih.gov The incorporation of this compound as a monomeric unit would introduce a strong electron-donating group into the polymer backbone. This can be used to modulate the HOMO level of the resulting polymer, which is crucial for applications in OLEDs and organic photovoltaics (OPVs). nih.gov

The design of bithiophene-flanked fluorene monomers has been explored for direct heteroarylation polymerization (DHAP), a more environmentally friendly synthetic route. nih.gov Computational studies, such as Density Functional Theory (DFT), provide valuable insights into the reactivity and stability of such monomers, guiding the synthetic process towards successful polymerization and the creation of materials with desired molecular weights and minimal defects. nih.gov

Scaffolds for Novel Organic Materials

Beyond linear polymers, the fluorene unit serves as an excellent scaffold for constructing more intricate architectures like dendrimers. nycu.edu.twnih.gov Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. nih.govmdpi.comwjarr.com Synthesizing dendrimers with fluorene units at their core or as part of their branching structure can impart desirable photophysical properties, such as efficient energy transfer. nycu.edu.tw

Catalysis and Photocatalysis

While direct and extensive research detailing the specific applications of this compound as a primary catalyst or photocatalyst is limited in publicly available scientific literature, the electronic and structural characteristics of the molecule suggest its potential in these fields. The fluorene moiety, being a rigid and highly fluorescent polycyclic aromatic hydrocarbon, provides a robust scaffold for the development of photoactive materials. The introduction of a powerful electron-donating group, the dimethylamino group, at the C4 position is expected to significantly influence the photophysical and electronic properties of the fluorene system, which is a key consideration in the design of photocatalysts.

The electron-donating nature of the dimethylamino group can enhance the electron density of the fluorene π-system, potentially lowering its oxidation potential and making it a more effective electron donor in photoredox catalytic cycles. In photocatalysis, the ability of a molecule to absorb light and then engage in single electron transfer (SET) is crucial. The fluorene structure itself has been investigated for its photoinduced electron transfer capabilities. The presence of the dimethylamino group would likely modulate these properties, potentially shifting the absorption and emission wavelengths and enhancing the quantum yield, which are critical parameters for efficient photocatalysis.

In the broader context of fluorene derivatives, the functionalization with electron-donating or electron-accepting groups is a common strategy to tune their optoelectronic properties for various applications, including as emitters in organic light-emitting diodes (OLEDs), which share fundamental principles with photocatalysis. For instance, borafluorene derivatives functionalized with electron-donating groups have been synthesized and studied for their photophysical properties. One such derivative included a dimethylamino group on an exo-aryl moiety, which resulted in a twisted donor-acceptor structure exhibiting thermally activated delayed fluorescence (TADF), a property that can be beneficial in photocatalysis.

Although not directly involving this compound, studies on other molecules with similar functional groups, such as 4-(N,N-dimethylamino)pyridine (DMAP), have shown significant catalytic activity in various organic reactions. This highlights the potential of the dimethylamino moiety to act as a catalytically active site. When incorporated into a larger, photoactive structure like fluorene, it could lead to the development of novel organocatalysts or photoredox catalysts.

The table below summarizes the photophysical properties of related fluorene derivatives, which can provide insights into the potential of this compound in photocatalysis.

| Compound/System | Key Feature | Relevant Property for (Photo)catalysis |

| Fluorene | Parent aromatic hydrocarbon scaffold | Can act as a radical initiator via single electron transfer under photochemical conditions. |

| Donor-functionalized 9-borafluorenes | Incorporates electron-donating groups into the borafluorene core. | Exhibits strong emission and high quantum yields, crucial for efficient photocatalysis. |

| Fluorene-based co-oligomers | Combination of fluorene with other aromatic units (e.g., phenylene, thienylene). | Tunable charge distribution and optoelectronic properties upon functionalization. |

Further research is necessary to explore and characterize the specific catalytic and photocatalytic activities of this compound, including its performance in various chemical transformations, reaction mechanisms, and potential for heterogeneous catalysis by immobilization on solid supports.

Concluding Remarks and Future Research Perspectives

Current Challenges and Unexplored Avenues in 4-(Dimethylamino)fluorene Research

The primary challenge in the study of this compound is the lack of dedicated research. Unlike its 2- and 9-substituted counterparts, the 4-isomer has not been extensively synthesized or characterized. This presents several fundamental challenges and, concurrently, numerous opportunities for new research:

Synthetic Pathways: There is a clear need for the development and optimization of synthetic routes specifically for this compound. While general methods for the synthesis of aminofluorenes exist, their efficiency and regioselectivity for the 4-position have not been thoroughly investigated. rsc.org Future work should focus on establishing high-yield, scalable syntheses to enable further studies.

Physicochemical Characterization: A complete profile of the compound's physical and chemical properties is currently unavailable. Systematic studies are required to determine its solubility, melting point, and spectral characteristics (UV-Vis, fluorescence, NMR). These fundamental data are crucial for any potential application.

Electronic and Photophysical Properties: The electronic nature of the fluorene (B118485) scaffold, combined with the electron-donating dimethylamino group, suggests that this compound could possess interesting photophysical properties. entrepreneur-cn.com However, without experimental data on its absorption and emission spectra, quantum yields, and excited-state dynamics, its potential in optoelectronic applications remains purely speculative.

Reactivity and Derivatization: The chemical reactivity of this compound is another unexplored area. Understanding how the dimethylamino group at the 4-position influences the reactivity of the fluorene core, particularly at the C9 position, is essential for its use as a building block in organic synthesis. researchgate.net

Emerging Directions in Aminofluorene Chemistry for Advanced Applications

While specific data on this compound is limited, the broader field of aminofluorene chemistry offers a glimpse into its potential applications and suggests promising research directions.

Materials Science: Fluorene derivatives are renowned for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. entrepreneur-cn.comnih.gov The core concept often involves creating donor-pi-acceptor (D-π-A) systems, where the aminofluorene moiety can act as a potent electron donor. Future research could involve synthesizing derivatives of this compound with various electron-accepting groups to explore their potential in these advanced materials. The specific substitution pattern of the 4-isomer could lead to unique molecular packing and electronic properties compared to more commonly studied isomers.

Medicinal Chemistry: Certain aminofluorene derivatives have been investigated for their biological activities. The fluorene scaffold is a privileged structure in medicinal chemistry, and amino-substituted derivatives could be explored as potential scaffolds for the development of new therapeutic agents. Initial studies would need to focus on the synthesis of a library of this compound derivatives and their subsequent screening for various biological activities.

Sensing and Probes: The potential fluorescence of aminofluorenes makes them candidates for chemical sensors and biological probes. elsevierpure.com Research could be directed towards designing and synthesizing this compound-based molecules that exhibit changes in their fluorescence properties in the presence of specific analytes, such as metal ions or biologically relevant molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.